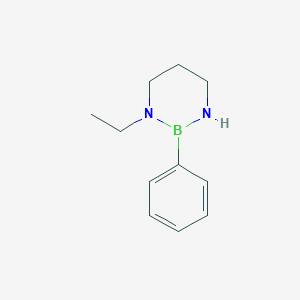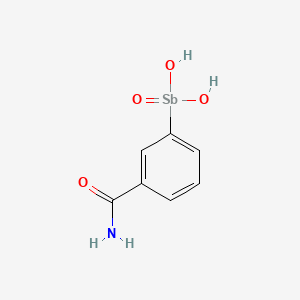
3-(Dihydroxy(oxido)stibino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dihydroxy(oxido)stibino)benzamide is an organoantimony compound with the molecular formula C7H8NO4Sb This compound is characterized by the presence of a benzamide moiety attached to a dihydroxy(oxido)stibino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihydroxy(oxido)stibino)benzamide typically involves the reaction of antimony trioxide with 3-aminobenzoic acid in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Sb2O3+C7H7NO2+Oxidizing Agent→C7H8NO4Sb
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, leading to the formation of higher oxidation state antimony compounds.
Reduction: The compound can be reduced to form lower oxidation state antimony derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Higher oxidation state antimony compounds.
Reduction Products: Lower oxidation state antimony derivatives.
Substitution Products: Various substituted benzamides.
Aplicaciones Científicas De Investigación
3-(Dihydroxy(oxido)stibino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Dihydroxy(oxido)stibino)benzamide involves its interaction with biological molecules, leading to the inhibition of specific enzymes and pathways. The compound’s antimony moiety plays a crucial role in its biological activity, often interacting with thiol groups in proteins and enzymes, thereby disrupting their function.
Comparación Con Compuestos Similares
- 3-(Dihydroxy(oxido)stibino)benzoic acid
- 3-(Dihydroxy(oxido)stibino)phenol
- 3-(Dihydroxy(oxido)stibino)aniline
Comparison: 3-(Dihydroxy(oxido)stibino)benzamide is unique due to its benzamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
5430-28-4 |
|---|---|
Fórmula molecular |
C7H8NO4Sb |
Peso molecular |
291.90 g/mol |
Nombre IUPAC |
(3-carbamoylphenyl)stibonic acid |
InChI |
InChI=1S/C7H6NO.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H2,8,9);2*1H2;;/q;;;;+2/p-2 |
Clave InChI |
QKMYRCIMBGFCGV-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


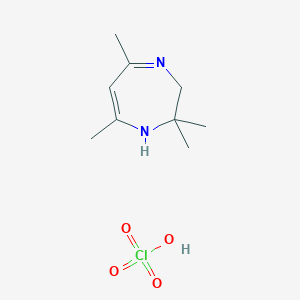

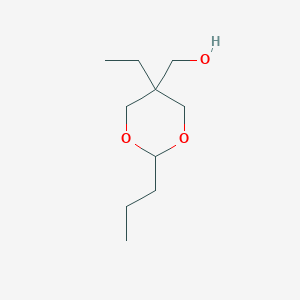

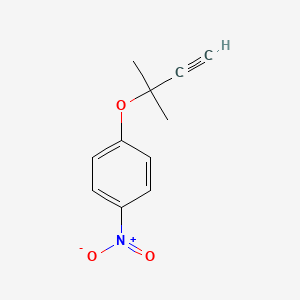
![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)

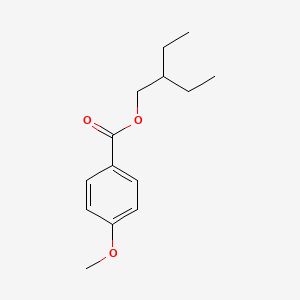
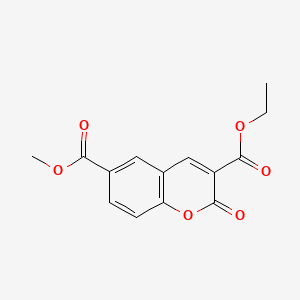


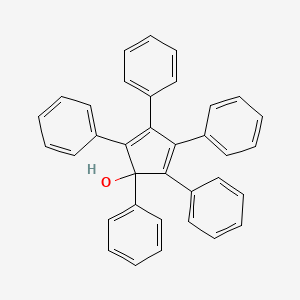
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
